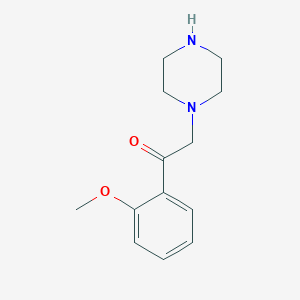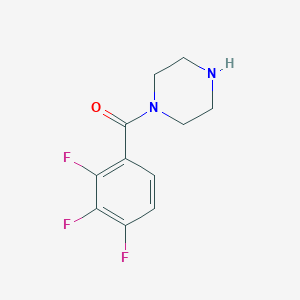
2-phenyl-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of “2-phenyl-N-(2,2,2-trifluoroethyl)aniline” involves a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions . This transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures often utilizes derivatives of 2-phenyl-N-(2,2,2-trifluoroethyl)aniline to understand molecular interactions and steric effects. For example, research on crystal structure and Hirshfeld surface analysis of related compounds demonstrates how trifluoromethyl groups influence molecular packing and interactions in crystals (Slyvka et al., 2019).
Synthetic Chemistry
This chemical is pivotal in synthetic chemistry for modifying aniline derivatives and creating new compounds. Research includes the facile synthesis of isomeric C-(2,2,2-trifluoroethyl)anilines, illustrating methodologies to introduce trifluoroethyl groups into aniline structures, facilitating the production of novel materials with potential applications in various fields (Trofymchuk et al., 2012).
Electroluminescence and Photopolymerization
In the realm of materials science, derivatives of this compound are utilized in the development of electroluminescent materials and in photopolymerization processes. Studies on photopolymerization of aniline with complex polymer bilayer electrode systems indicate its utility in creating conductive polymers, with potential applications in electronic devices (Teshima et al., 1996).
Mechanism of Action
Target of Action
It is known that n-trifluoroethylated amines, a group to which this compound belongs, are widely used as platform chemicals in synthetic organic, medicinal, and agrochemistry .
Mode of Action
N-(2,2,2-trifluoroethyl)biphenyl-2-amine is involved in various organic synthesis reactions. For instance, it participates in the asymmetric [3 + 2] cycloaddition reaction catalyzed by the thiourea-tertiary amine catalyst for the synthesis of spiro [pyrrolidin-3,2’-oxindoles] . It also takes part in the highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines .
Pharmacokinetics
The introduction of trifluoroethyl groups into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,2,2-trifluoroethyl)biphenyl-2-amine. For instance, the compound’s reactions are often conducted under specific conditions, such as certain temperatures and pressures . These factors can significantly impact the compound’s reactivity and the outcomes of its reactions.
Biochemical Analysis
Biochemical Properties
2-phenyl-N-(2,2,2-trifluoroethyl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a strong electron-withdrawing agent, which can influence the reactivity of other molecules in biochemical pathways . For instance, it has been observed to interact with enzymes involved in electron transfer processes, potentially altering their activity and efficiency. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production . These effects highlight the potential of this compound to impact cell function in diverse ways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These binding interactions and enzyme modulation are central to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects . For example, this compound can localize to the mitochondria and influence mitochondrial function by modulating the activity of mitochondrial enzymes . These localization patterns are essential for understanding the compound’s role in cellular processes.
properties
IUPAC Name |
2-phenyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOCGHXCYGVFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



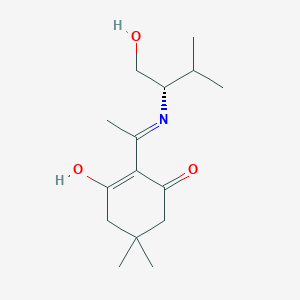
![2-Methylsulfanyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-imidazol-4-one](/img/structure/B1462393.png)
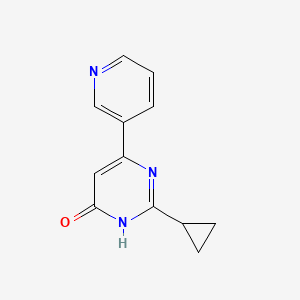

![COC(OC)c1cc(=O)nc(C)[nH]1](/img/structure/B1462396.png)
![2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B1462398.png)

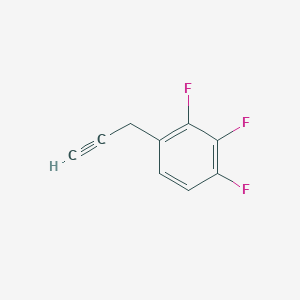

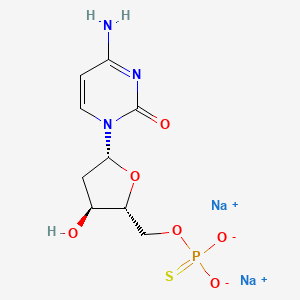

![Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate](/img/structure/B1462410.png)
